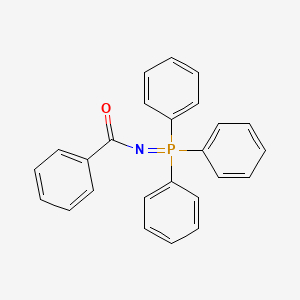
Decanoic acid, octadecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, octadecylamine salt is a chemical compound formed by the reaction of decanoic acid and octadecylamineThe resulting salt has a molecular formula of C28H59NO2 and a molecular weight of 441.788 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, octadecylamine salt typically involves the neutralization reaction between decanoic acid and octadecylamine. The reaction can be carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting salt is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Decanoic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the salt back to its parent compounds, decanoic acid and octadecylamine.
Substitution: The amine group in octadecylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and amines.
Reduction: Decanoic acid and octadecylamine.
Substitution: Substituted amines and corresponding by-products.
Scientific Research Applications
Decanoic acid, octadecylamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for investigating the interactions of fatty acids and amines with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its surfactant properties.
Mechanism of Action
The mechanism of action of decanoic acid, octadecylamine salt involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. For example, decanoic acid has been shown to improve mitochondrial function and energy metabolism, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
- Octanoic acid, octadecylamine salt
- Stearic acid, octadecylamine salt
- Salicylic acid, octadecylamine salt
- Propionic acid, octadecylamine salt
- Formic acid, octadecylamine salt
- Butyric acid, octadecylamine salt
- Nicotinic acid, octadecylamine salt
- Palmitic acid, octadecylamine salt
- Lauric acid, octadecylamine salt
Comparison: Decanoic acid, octadecylamine salt is unique due to its specific combination of a medium-chain fatty acid and a long-chain amine. This combination imparts distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications. Compared to similar compounds, this compound may offer advantages in terms of its surfactant properties and potential biological activities .
Properties
CAS No. |
61417-89-8 |
|---|---|
Molecular Formula |
C28H59NO2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
decanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C10H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10(11)12/h2-19H2,1H3;2-9H2,1H3,(H,11,12) |
InChI Key |
SUSKYSUZZHLOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



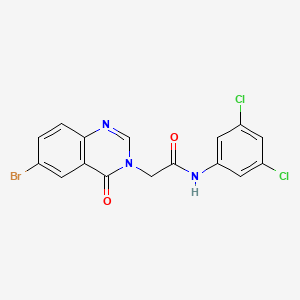
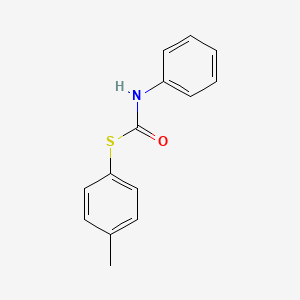
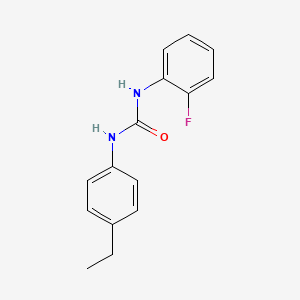



![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
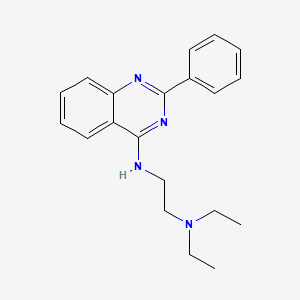
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
